
6-Fluoro-3-iodopyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of both fluorine and iodine substituents on the pyridine ring, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodopyridin-2(1H)-one typically involves multi-step reactions. One common method includes the following steps :
Stage 1: Ethyl (6-fluoropyridin-2-yl)carbamate is treated with n-butyllithium and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran at -78°C for 2 hours.
Stage 2: The reaction mixture is then treated with iodine in tetrahydrofuran at -78°C for 1 hour.
Stage 3: The reaction is quenched with a saturated sodium thiosulfate solution and allowed to warm to ambient temperature. The product is then extracted with ethyl acetate, washed, dried, and purified by flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodopyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Fluoro-3-iodopyridin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodopyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-chloropyridin-2(1H)-one
- 6-Fluoro-3-bromopyridin-2(1H)-one
- 6-Fluoro-3-iodopyridin-2-amine
Uniqueness
6-Fluoro-3-iodopyridin-2(1H)-one is unique due to the presence of both fluorine and iodine substituents, which can significantly influence its reactivity and properties compared to similar compounds. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.
Properties
Molecular Formula |
C5H3FINO |
|---|---|
Molecular Weight |
238.99 g/mol |
IUPAC Name |
6-fluoro-3-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3FINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) |
InChI Key |
KHCGZXGCCQZJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


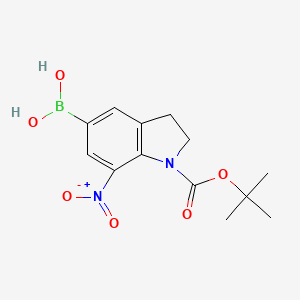
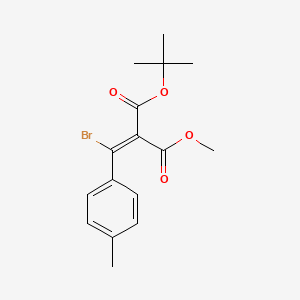
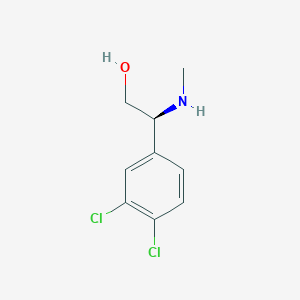
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
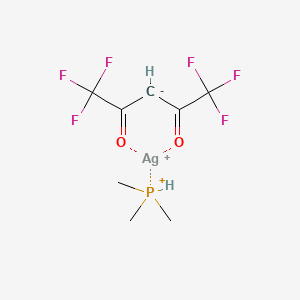
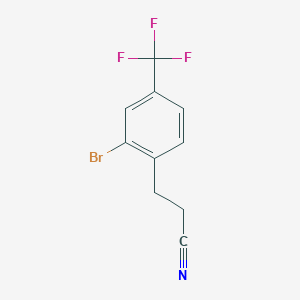
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
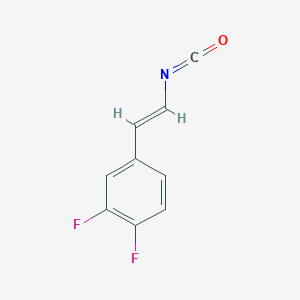
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
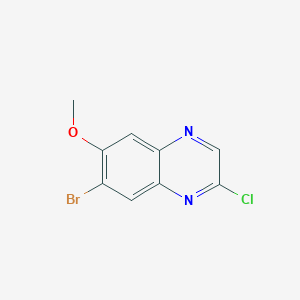
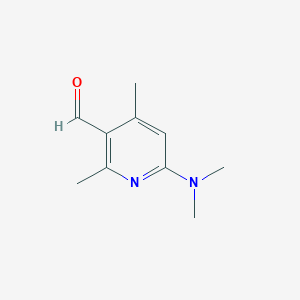
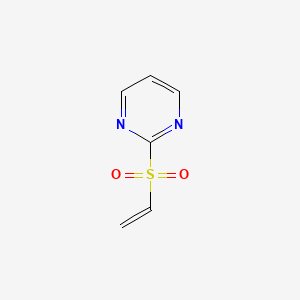
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

